N-(3-bromophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(3-BROMOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multi-step reactions. One common approach is the condensation of a bromophenyl derivative with a cyclopropyl ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce ketones or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of the bromine atom with other substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(3-BROMOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and anticancer activities.
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE: Exhibits significant biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(3-BROMOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is unique due to its pyrrolopyrimidine core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H19BrN4O2 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C23H19BrN4O2/c24-16-7-4-8-17(11-16)26-20(29)13-27-12-19(15-5-2-1-3-6-15)21-22(27)23(30)28(14-25-21)18-9-10-18/h1-8,11-12,14,18H,9-10,13H2,(H,26,29) |
InChI Key |
AGGORUQTQNVPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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